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Compound of Interest

Compound Name: 2,6-Dibromo-4-methylaniline

Cat. No.: B181599

A detailed examination of the structural nuances of 2,6-Dibromo-4-methylaniline and its key
derivatives, the N-acetyl and 4-nitro analogues, is presented through a comprehensive
spectroscopic comparison. This guide provides researchers, scientists, and drug development
professionals with quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS), alongside detailed experimental protocols and visual
representations of the molecular frameworks.

This comparative analysis delves into the characteristic spectroscopic signatures of 2,6-
Dibromo-4-methylaniline, a versatile building block in organic synthesis, and explores how
the introduction of an acetyl or a nitro group at different positions on the molecule alters its
spectral properties. The presented data offers a foundational understanding for the
identification, characterization, and quality control of these compounds in various research and
development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 2,6-Dibromo-4-methylaniline and its N-acetyl and 4-nitro
derivatives.

Table 1: *H NMR Spectroscopic Data (o, ppm)
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Aromatic
-NH:z -CHs Other
Compound Protons (H- Solvent
Protons Protons Protons
3, H-5)
2,6-Dibromo-
~4.6 (br s,
4- ~7.1 (s, 2H) 2H) ~2.2 (s, 3H) - CDClz
methylaniline
N-acetyl-2,6-
) ~7.5 (brs, ~2.1 (s, 3H, -
dibromo-4- ~7.2 (s, 2H) ~2.3 (s, 3H) CDClIs
1H, -NH) COCHs)

methylaniline

2,6-Dibromo- 8.28 (s, 2H) 6.78 (br s,
4-nitroaniline [1] 2H)[1]

- - DMSO-de

Table 2: 13C NMR Spectroscopic Data (o, ppm)

Other
Ci C2,C6 C3,C5 C4 -CHs Carbon Solvent
s

Compo
und

2,6-

Dibromo-

4- ~142 ~110 ~132 ~130 ~20 - CDCls
methylani

line

N-acetyl-
2,6- ~168 (-
dibromo- C=0),
~140 ~115 ~135 ~133 ~21 CDCIs
4- ~24 (-
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Table 3: Infrared (IR) Spectroscopic Data (cm~1)

Aromatic
N-H Cc=0 NO: C-Br
Compound ] ] ] ] c=C
Stretching Stretching Stretching Stretching .
Stretching
2,6-Dibromo-
~3400-3200
4- - - ~600-500 ~1600, ~1480
N (doublet)
methylaniline
N-acetyl-2,6-
dibromo-4- ~3300 ~1660 - ~600-500 ~1600, ~1470
methylaniline
~1530
2,6-Dibromo- ~3400-3300 (asymmetric),
_ - - ~600-500 ~1610, ~1470
4-nitroaniline (doublet) ~1350
(symmetric)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound

Molecular lon [M]*

Key Fragment lons  lonization Method

2,6-Dibromo-4-

methylaniline

263/265/267 (isotope

pattern)

184/186 ([M-Br]*), Electron lonization

105 ([M-2Br]*) (E)

N-acetyl-2,6-dibromo-

4-methylaniline

305/307/309 (isotope

pattern)

263/265/267 (M-
COCH2]*), 222/224
(IM-Br-COCHs]*)

Electron lonization
(ED)

2,6-Dibromo-4-

nitroaniline

294/296/298 (isotope
pattern)[2]

264/266/268 (M-
NOJ*), 248/250/252
(IM-NOz]*), 168 (M- (El)
NO2-Br]*)[2]

Electron lonization

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds) in a standard 5
mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (6 = 0.00 ppm).

Data Acquisition: *H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

e 1H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second.

e 13C NMR: 1024 scans were acquired with a spectral width of 250 ppm, an acquisition time of
1 second, and a relaxation delay of 2 seconds. All 13C NMR spectra were proton-decoupled.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium
bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

Data Acquisition: FTIR spectra were recorded using a Fourier Transform Infrared spectrometer.
The spectra were collected in the range of 4000-400 cm~* with a resolution of 4 cm~1. A
background spectrum of a pure KBr pellet was recorded and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The solid samples were introduced into the mass spectrometer via a
direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source. The
electron energy was set to 70 eV. The spectra were recorded over a mass-to-charge (m/z)
range of 50-500.

Visualizing Structural Relationships and
Experimental Workflow
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The following diagrams, generated using the DOT language, illustrate the structural
relationships between the compared compounds and the general workflow of the spectroscopic

analysis.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Structural relationships of the analyzed compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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